3-methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
“3-methoxy-2,3-dihydro-1H-inden-1-amine” is a compound that belongs to the class of aminoindanes . Aminoindanes have gained popularity on the recreational drug market, particularly after the ban of mephedrone and other synthetic cathinones . They are known to exhibit excellent physiological and pharmacological activity .
Synthesis Analysis
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines, which includes “3-methoxy-2,3-dihydro-1H-inden-1-amine”, has been described . The compounds were synthesized from the corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .Molecular Structure Analysis
The molecular structure of “3-methoxy-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9-10H,5-6,11H2,1H3 .Scientific Research Applications
1. Antibacterial and Antifungal Studies
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which include structures similar to 2,3-dihydro-1H-inden-1-one, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Alzheimer’s Disease Treatment
- Application Summary: Novel 2,3-dihydro-1H-inden-1-ones have been discovered as dual PDE4/AChE inhibitors, which are more potent against neuroinflammation, a key factor in Alzheimer’s disease .
- Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
4. Intermediate for Drug Synthesis
- Application Summary: ®-2,3-Dihydro-1H-inden-1-amine hydrochloride, a compound similar to “3-methoxy-2,3-dihydro-1H-inden-1-amine”, is used as an intermediate in the synthesis of N-[1-®-indanyl]adenosine, a drug .
- Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
5. Chemical Intermediate
- Application Summary: ®-2,3-Dihydro-1H-inden-1-amine hydrochloride, a compound similar to “3-methoxy-2,3-dihydro-1H-inden-1-amine”, is used as an intermediate in the synthesis of N-[1-®-indanyl]adenosine, a drug .
- Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
6. Neuroinflammation Treatment
- Application Summary: Novel 2,3-dihydro-1H-inden-1-ones have been discovered as dual PDE4/AChE inhibitors, which are more potent against neuroinflammation, a key factor in Alzheimer’s disease .
- Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
properties
IUPAC Name |
3-methoxy-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKSGBLLRQUWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283265 | |
Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
78407-14-4 | |
Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78407-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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